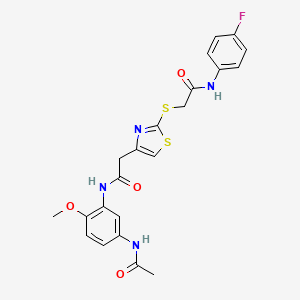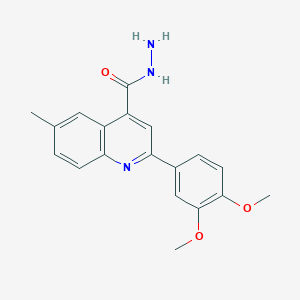
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole (BDFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BDFMP has a unique chemical structure that makes it a promising candidate for the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole is not fully understood. However, it is believed to inhibit the activity of PDE4 by binding to its active site. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the regulation of inflammation. 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have high selectivity and potency against PDE4. However, 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole. One potential direction is the development of 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole derivatives with improved properties, such as increased solubility and selectivity. Additionally, the study of the mechanism of action of 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole and its effects on various cellular processes could lead to a better understanding of its potential applications.
Synthesis Methods
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole. This reaction involves the coupling of 3-bromophenylboronic acid with 4-(difluoromethyl)-5-methylpyrazole in the presence of a palladium catalyst.
Scientific Research Applications
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has also been shown to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
1-(3-bromophenyl)-4-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c1-7-10(11(13)14)6-15-16(7)9-4-2-3-8(12)5-9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRNXIUCFZHSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)
![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)
![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2940984.png)
![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)
![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)
